molecular formula C21H24N4O B6956115 N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-naphthalen-1-ylpiperidine-1-carboxamide

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-naphthalen-1-ylpiperidine-1-carboxamide

Cat. No.: B6956115
M. Wt: 348.4 g/mol
InChI Key: PHHOPOVKCDHJOR-UHFFFAOYSA-N
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Description

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-naphthalen-1-ylpiperidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a naphthalene moiety, and a piperidine carboxamide group

Properties

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-naphthalen-1-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-18(14-23-24-15)13-22-21(26)25-11-9-17(10-12-25)20-8-4-6-16-5-2-3-7-19(16)20/h2-8,14,17H,9-13H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHOPOVKCDHJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC(=O)N2CCC(CC2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-naphthalen-1-ylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Alkylation: The 5-methyl-1H-pyrazole is then alkylated using an appropriate alkyl halide to introduce the methyl group at the 5-position.

    Formation of the Piperidine Carboxamide: The naphthalene moiety is introduced through a Friedel-Crafts acylation reaction, followed by the formation of the piperidine ring via a cyclization reaction.

    Coupling Reaction: Finally, the pyrazole derivative is coupled with the naphthalen-1-ylpiperidine-1-carboxamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-naphthalen-1-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-naphthalen-1-ylpiperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in living systems.

    Industrial Applications: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-naphthalen-1-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperidine-1-carboxamide
  • N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-benzylpiperidine-1-carboxamide
  • N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-(2-naphthyl)piperidine-1-carboxamide

Uniqueness

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-naphthalen-1-ylpiperidine-1-carboxamide is unique due to the presence of both a naphthalene moiety and a pyrazole ring, which confer distinct chemical and biological properties. This combination of structural elements is not commonly found in other similar compounds, making it a valuable subject for research and development.

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